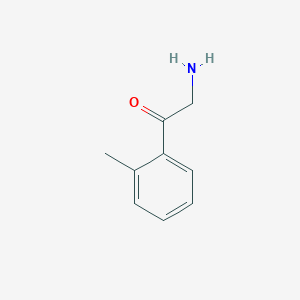

2-Amino-1-(2-methylphenyl)ethanone

Description

Strategic Position within Aminoketone Chemistry Research

The class of β-aminoketones, to which 2-amino-1-(2-methylphenyl)ethanone belongs, is a cornerstone in the synthesis of various organic molecules, including natural products, pharmaceuticals, and other biologically active compounds. nih.gov The strategic importance of these compounds lies in their ability to undergo a variety of chemical transformations. The presence of both an amino and a ketone group allows for a range of reactions, making them key intermediates in the construction of diverse molecular frameworks. nih.gov Research has highlighted the role of β-aminoketones as fundamental skeletons for several drugs. nih.gov

Significance as a Synthetic Synthon and Building Block in Organic Chemistry

This compound and its analogs are highly valued as synthetic synthons, or building blocks, in organic synthesis. Their utility is demonstrated in their application in Diversity-Oriented Synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules. mdpi.com This approach is crucial in drug discovery for identifying new lead compounds. mdpi.com Aminoacetophenones, in general, are recognized as valuable starting materials for the synthesis of various heterocyclic compounds, which are core structures in many natural products and pharmaceuticals. mdpi.com For instance, they are instrumental in creating analogs of flavones, coumarins, and chalcones. mdpi.com

The versatility of aminoketones as building blocks is further emphasized by their use in the synthesis of complex molecules like pyrrolizidines and in the development of chemical reagents and scaffolds for medicinal chemistry. enamine.net

Overview of Research Trajectories for Related Aryl Aminoketones

The research landscape for aryl aminoketones is broad and multifaceted. A significant area of investigation involves the development of new synthetic methodologies. For example, recent progress in the chemistry of β-aminoketones includes the development of nanocatalytic methods for their synthesis via Mannich reactions, which are considered green chemistry techniques due to the use of recyclable catalysts and environmentally friendly solvents. nih.gov

Another major research trajectory focuses on the use of aryl aminoketones in the synthesis of specific classes of compounds. For instance, 1-(4-substituted-aminophenyl) ethanones are key intermediates for a variety of heterocyclic systems. researchgate.net Similarly, amino dimethoxyacetophenones are used to synthesize analogs of naturally occurring molecules with potential pharmacological properties. mdpi.com The synthesis of substituted cathinones, a class of psychoactive substances, also often involves aminoketone precursors. researchgate.net

Furthermore, research extends to the synthesis and application of derivatives of aryl aminoketones. For example, 2-amino-apopinan-3-ol, derived from an aminoketone precursor, has been used to create ligands for asymmetric reduction reactions, a critical process in producing enantiomerically pure compounds. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 414530 (CID) | C9H11NO | 149.19 |

| 1-(2-Aminophenyl)ethanone | 551-93-9 | C8H9NO | 135.16 |

| 1-(4-Amino-2-methylphenyl)ethanone | Not Available | C9H11NO | Not Available |

| 1-(2-Amino-5-methylphenyl)ethanone | 25428-06-2 | C9H11NO | 149.19 |

| 2-Amino-1-phenylethanone | 613-89-8 | C8H9NO | 135.1632 |

| 1-(2-methylphenyl)ethanone | 577-16-2 | C9H10O | 134.178 |

| 2-Amino-4′-methylacetophenone | 69872-37-3 | C9H11NO | 149.193 |

| 2-Amino-1-(4-morpholinyl)ethanone | 24152-96-3 | C6H12N2O2 | 180.63 |

| 2-Amino-2-(2-methylphenyl)ethan-1-ol | 1094627-41-4 | C9H13NO | 151.209 |

| Cathinone | Not Available | C9H11NO | Not Available |

Note: Some CAS numbers may not be available for all compounds listed.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAIZFPQCTWHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 1 2 Methylphenyl Ethanone and Its Structural Analogs

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 2-Amino-1-(2-methylphenyl)ethanone and its analogs have been well-established, primarily relying on multi-step sequences involving readily available starting materials.

Friedel-Crafts Acylation Strategies Followed by Amination

A common and longstanding approach to aryl ketones is the Friedel-Crafts acylation. masterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, toluene (B28343), with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). masterorganicchemistry.comscribd.comwisc.edu

The reaction between toluene and an acetylating agent like acetyl chloride or acetic anhydride introduces the acetyl group onto the aromatic ring. scribd.comlibretexts.org The methyl group of toluene is an ortho-, para-director; however, in Friedel-Crafts acylation, the para-substituted product, 1-(4-methylphenyl)ethanone, is often the major isomer formed, with the ortho-isomer, 1-(2-methylphenyl)ethanone, being a minor product. libretexts.orgchemguide.co.uk Separation of these isomers is a critical subsequent step.

Once the desired 1-(2-methylphenyl)ethanone is isolated, the α-amino group can be introduced through various amination protocols. These methods often involve an initial α-halogenation of the ketone followed by nucleophilic substitution with an amine source.

Halogenation of Methylphenyl Ethanones and Subsequent Amination Protocols

A frequent strategy for the synthesis of α-amino ketones involves the initial halogenation of the corresponding ketone at the α-position, followed by the introduction of the amino group. rsc.org This two-step process provides a versatile route to the target compound.

The α-bromination of 1-(2-methylphenyl)ethanone can be achieved using various brominating agents. The resulting α-halo ketone is a reactive intermediate that readily undergoes nucleophilic substitution with different nitrogen nucleophiles to yield the desired α-amino ketone.

Gabriel Synthesis Variations

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides. wikipedia.orgnumberanalytics.com In the context of α-amino ketone synthesis, this method utilizes potassium phthalimide (B116566) as an ammonia (B1221849) surrogate. wikipedia.orgmasterorganicchemistry.com The phthalimide anion, a bulky nucleophile, attacks the α-haloketone, preventing overalkylation, a common side reaction in direct amination with ammonia. masterorganicchemistry.comlibretexts.org

The initial step involves the N-alkylation of potassium phthalimide with the α-halo-1-(2-methylphenyl)ethanone. wikipedia.org The resulting N-substituted phthalimide is then cleaved, typically by reaction with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis, to release the primary amine, this compound. wikipedia.orgmasterorganicchemistry.comlibretexts.org While effective, the Gabriel synthesis can suffer from harsh reaction conditions during the deprotection step. wikipedia.org

Delépine Reaction Applications

The Delépine reaction offers an alternative route to primary amines from reactive alkyl halides. scribd.comalfa-chemistry.com This method involves the reaction of an alkyl halide with hexamethylenetetramine (urotropine), followed by acidic hydrolysis of the resulting quaternary ammonium (B1175870) salt. scribd.comalfa-chemistry.comwikipedia.org The reaction is particularly well-suited for active halides such as benzyl (B1604629) halides and α-halo ketones. scribd.comalfa-chemistry.com

In the synthesis of this compound, the corresponding α-bromo-1-(2-methylphenyl)ethanone is treated with hexamethylenetetramine. scribd.comalfa-chemistry.com The intermediate salt is then hydrolyzed, typically with ethanolic hydrochloric acid, to yield the primary amine hydrochloride. scribd.comalfa-chemistry.comwikipedia.org Advantages of the Delépine reaction include the use of readily available reagents and the formation of relatively pure primary amines. alfa-chemistry.com However, a notable drawback is the poor atom economy and the use of potentially toxic solvents like chloroform. wikipedia.org

Reduction of Nitro-Substituted Acetophenones

An alternative pathway involves the reduction of a nitro group to an amino group. This approach begins with the nitration of 1-(2-methylphenyl)ethanone to introduce a nitro group onto the aromatic ring. Subsequent reduction of the nitro group yields the corresponding aminophenyl ethanone (B97240).

However, a more direct route involves the reduction of a pre-existing nitro-substituted acetophenone. For instance, the reduction of 2'-nitroacetophenone (B117912) can be employed. nist.gov Various reducing agents can be utilized for this transformation, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or hydrazine in the presence of a catalyst. google.com The choice of reducing agent can be critical to selectively reduce the nitro group without affecting the ketone functionality.

Modern and Sustainable Synthetic Approaches

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of α-amino ketones. rsc.org These modern approaches aim to improve atom economy, reduce the use of hazardous reagents, and simplify reaction procedures.

One promising strategy is the direct α-C-H amination of ketones, which avoids the need for pre-functionalization of the ketone substrate. organic-chemistry.org This approach often utilizes transition-metal catalysts to facilitate the direct coupling of a ketone with an amine source. For example, iron-catalyzed oxidative coupling of ketones with free sulfonamides has been reported. organic-chemistry.org Another method employs a copper(II) bromide catalyst for the direct α-amination of ketones, proceeding through an in situ generated α-bromo carbonyl species. organic-chemistry.org

Furthermore, enantioselective methods for the synthesis of chiral α-amino ketones have gained significant attention. nih.gov Palladium-catalyzed asymmetric arylation of α-keto imines represents a modern approach to access these valuable chiral building blocks in a highly stereocontrolled manner. nih.gov These advanced methodologies offer more direct and sustainable alternatives to the classical synthetic routes.

Data Tables

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| Toluene | C₇H₈ | Starting material for Friedel-Crafts acylation |

| Acetyl chloride | C₂H₃ClO | Acylating agent in Friedel-Crafts reaction |

| Aluminum chloride | AlCl₃ | Lewis acid catalyst in Friedel-Crafts reaction |

| 1-(2-Methylphenyl)ethanone | C₉H₁₀O | Key ketone intermediate chemsynthesis.com |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Brominating agent for α-halogenation |

| Potassium phthalimide | C₈H₄KNO₂ | Nitrogen source in Gabriel synthesis |

| Hydrazine | N₂H₄ | Reagent for cleaving phthalimide in Gabriel synthesis |

| Hexamethylenetetramine | C₆H₁₂N₄ | Reagent in the Delépine reaction |

| 2'-Nitroacetophenone | C₈H₇NO₃ | Precursor for reduction to amino group nist.gov |

Table 2: Comparison of Classical Synthetic Routes

| Synthetic Route | Key Steps | Advantages | Disadvantages |

| Friedel-Crafts Acylation & Amination | 1. Acylation of toluene2. Isomer separation3. α-Halogenation4. Amination | Utilizes readily available starting materials. | Often produces isomeric mixtures requiring separation; multi-step process. |

| Gabriel Synthesis | 1. α-Halogenation of ketone2. Reaction with potassium phthalimide3. Hydrolysis/Hydrazinolysis | Good for preparing primary amines; avoids overalkylation. | Harsh deprotection conditions can limit substrate scope. wikipedia.org |

| Delépine Reaction | 1. α-Halogenation of ketone2. Reaction with hexamethylenetetramine3. Acidic hydrolysis | Forms relatively pure primary amines; uses accessible reagents. | Poor atom economy; use of hazardous solvents. wikipedia.org |

| Reduction of Nitro-Substituted Precursor | 1. Nitration (if needed)2. Selective reduction of the nitro group | Can be a direct route if the nitro-precursor is available. | Requires selective reduction conditions to avoid affecting the ketone. |

Catalytic Asymmetric Hydrogenation of Alpha-Ketoamines

Catalytic asymmetric hydrogenation stands out as a highly efficient method for the synthesis of chiral molecules. nih.gov The application of this technique to α-primary amino ketones has been successfully developed, yielding chiral vicinal amino alcohols with high efficiency. nih.govacs.org This process often utilizes transition-metal catalysts. nih.gov For instance, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been shown to produce chiral vicinal amino alcohols in high yields and with excellent enantioselectivities (up to 99% ee) in as little as 30 minutes. nih.govacs.org This method is notable for its use of an amino-group-assisted coordination strategy and a proton-shuttle-activated outer-sphere mechanism. nih.govacs.org

Similarly, rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino ketones provides a general route to chiral α-amino ketones. nih.gov Using catalysts like Rhodium/DuanPhos, this method achieves high yields and excellent enantioselectivities (up to 99% ee). nih.gov The resulting chiral α-amino ketones can be further reduced to chiral β-amino alcohols. nih.gov A one-pot double asymmetric hydrogenation of α-iminoketones, catalyzed by a Rh/DuanPhos system, has also been developed for the synthesis of enantiopure vicinal amino alcohols, demonstrating high yields and exceptional stereoselectivities. acs.org

| Catalyst System | Substrate Type | Product | Key Features |

| Cobalt-based | α-Primary Amino Ketones | Chiral Vicinal Amino Alcohols | High yields, up to 99% ee, short reaction times (0.5h). nih.govacs.org |

| Rhodium/DuanPhos | α-Dehydroamino Ketones | Chiral α-Amino Ketones | High yields, up to 99% ee. nih.gov |

| Rh/DuanPhos | α-Iminoketones | Enantiopure Vicinal Amino Alcohols | One-pot reaction, high yields (90-96%), >99:1 dr, >99.9% ee. acs.org |

Asymmetric Transfer Hydrogenation Protocols for Chiral Analogs

Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas. nih.govsigmaaldrich.com This method has become popular for the reduction of various functional groups, including ketones and imines. sigmaaldrich.com Ruthenium(II) complexes, particularly those with chiral diamine ligands like (S,S)-Ts-DPEN, have proven to be excellent catalysts for the asymmetric transfer hydrogenation of aromatic ketones in basic 2-propanol. nih.govsigmaaldrich.com This methodology has been extended to the transfer hydrogenation of imines, achieving good yields and high enantioselectivities with low catalyst loadings. sigmaaldrich.com A mixture of formic acid and triethylamine (B128534) can also be used as the hydrogen source in Ru(II)-catalyzed asymmetric transfer hydrogenation of ketones. acs.org

Visible-Light Photoredox Catalysis in Aminoketone Synthesis

Visible-light photoredox catalysis has emerged as a powerful and mild tool in organic synthesis, enabling bond connections that were previously challenging. acs.orgnih.gov This strategy has been successfully applied to the synthesis of α-amino ketones. acs.org One approach involves the merger of carbene and photoredox catalysis for the direct acylation of α-amino C(sp3)–H bonds from carboxylic acids. acs.org This method is operationally simple and demonstrates a broad substrate scope with excellent functional group tolerance. acs.org Another strategy describes a metal-free amino-heteroarylation of unactivated olefins via organic photoredox catalysis, providing a concise route to various δ (β, ε)-amino ketones under mild conditions. nih.gov Furthermore, the combination of photoredox catalysis with nickel catalysis has been utilized for the synthesis of aliphatic ketones through the cross-coupling of acyl chlorides with potassium alkoxymethyltrifluoroborates. acs.orgorganic-chemistry.orgnih.gov

The generation of α-aminoalkyl radicals through photoredox catalysis is a key step in many of these transformations. acs.org These radicals can then participate in a variety of reactions, including addition to unsaturated bonds and substitution reactions. acs.org

Considerations for Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. acs.orgpnas.orgyoutube.com Key principles include atom economy, the use of catalytic reagents over stoichiometric ones, and the reduction of derivatives and auxiliary substances. acs.org

In the context of aminoketone synthesis, catalytic hydrogenation and transfer hydrogenation are generally considered greener than classical stoichiometric reductions. acs.org For example, reduction with molecular hydrogen has a 100% atom economy in principle. acs.org The development of catalytic protocols that operate under mild conditions with low catalyst loadings and utilize environmentally benign solvents aligns with green chemistry goals. rsc.orginnoget.comyedarnd.comrsc.org For instance, the use of solid-supported nitrites and cyclopentyl methyl ether (CPME), an emerging green solvent, has been reported for the eco-friendly synthesis of β-nitro ketones. rsc.org The overarching goal is to design syntheses that are not only efficient and selective but also safe and sustainable. pnas.orginnoget.comyedarnd.com

Advanced Strategies for Stereoselective Synthesis

Achieving high levels of stereocontrol is a critical challenge in the synthesis of chiral molecules like the analogs of this compound.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.orgresearchgate.net After the desired stereocenter is set, the auxiliary can typically be removed and recovered. wikipedia.org A variety of chiral auxiliaries have been developed and applied in asymmetric synthesis. wikipedia.orgresearchgate.net

Examples of widely used chiral auxiliaries include oxazolidinones, introduced by Evans, and pseudoephedrine. wikipedia.orgnih.govharvard.edu Oxazolidinones are particularly effective in stereoselective aldol (B89426) reactions, establishing two contiguous stereocenters simultaneously. wikipedia.org Pseudoephedrine can be reacted with a carboxylic acid to form an amide, and the subsequent deprotonation and reaction with an electrophile are directed by the chiral scaffold. nih.gov Pseudoephenamine has also been introduced as a practical chiral auxiliary, showing excellent stereocontrol in alkylation reactions, including those forming quaternary carbon centers. nih.govharvard.edu Chiral aminals, prepared from C2 symmetrical diamines and aldehydes, represent another class of powerful auxiliaries. iupac.org

Enantioselective Catalysis (e.g., Ruthenium-Chiral Phosphine Ligand Systems)

Enantioselective catalysis, particularly using transition metal complexes with chiral ligands, is a cornerstone of modern asymmetric synthesis. nih.gov Ruthenium-catalyzed asymmetric hydrogenation of ketones has been extensively studied and is a widely used process in various industries. nih.gov

The combination of a ruthenium precursor with a chiral diphosphine ligand and a chiral diamine ligand creates highly effective bifunctional catalysts for the asymmetric hydrogenation of a broad range of ketones, including aryl-pyridyl ketones and ferrocenyl ketones. acs.orgacs.orgingentaconnect.com Ligands such as BINAP, PhanePhos, and various NNP ligands derived from cinchona alkaloids have been successfully employed, leading to excellent enantioselectivities, often exceeding 99% ee. acs.orgingentaconnect.comrsc.org The choice of ligand is crucial and often needs to be tailored to the specific substrate. nih.gov The development of new tridentate phosphine-diamine and phosphine-amino-alcohol ligands continues to expand the scope and efficiency of these ruthenium-catalyzed hydrogenations. nih.govd-nb.info These catalytic systems represent a powerful and versatile tool for accessing enantiomerically pure alcohols, which can be precursors to the target aminoketones.

| Catalyst System | Ligand Type | Substrate Type | Enantioselectivity (ee) |

| Ruthenium | Cinchona alkaloid-derived NNP ligands | Aromatic and heteroaromatic ketones | Up to 99.9% rsc.org |

| Ruthenium | XylSunPhos-Daipen | Aryl-pyridyl ketones | Up to 99.5% acs.org |

| Ruthenium | (S)-SunPhos/(S)-Daipen | Ferrocenyl ketones | Up to 99.8% acs.org |

| Ruthenium | Chiral tridentate P,N,N ligands | Ketones | Up to 98% nih.govd-nb.info |

Transformations Involving the Amine Functionality

The primary amine group in this compound is a key center of reactivity, participating in a variety of nucleophilic reactions.

Nucleophilic Acylation and Alkylation Reactions

The amine functionality readily undergoes nucleophilic acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction, a type of nucleophilic acyl substitution, proceeds through an addition-elimination mechanism to form the corresponding amide. actascientific.commasterorganicchemistry.comyoutube.comkhanacademy.orglibretexts.orgunizin.org For instance, the reaction with chloroacetyl chloride yields 2-chloroacetamido derivatives, which are important intermediates in the synthesis of various pharmaceuticals. actascientific.com The general scheme for this transformation is the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). masterorganicchemistry.comkhanacademy.org

Similarly, the amine group can be alkylated by reacting with alkyl halides. This process can be influenced by the reaction conditions and the nature of the alkylating agent. Base-mediated alkylation is a common method, where a base is used to deprotonate the amine, increasing its nucleophilicity. monash.edu For example, N-alkylation of related amino compounds has been achieved using alkyl halides in the presence of a base. monash.edu The reactivity in these alkylation reactions can be modulated by the choice of protecting groups on the amine, if present, and the specific reaction conditions employed. nih.govrsc.org

Table 1: Examples of Nucleophilic Acylation and Alkylation Reactions

| Reactant | Reagent | Product Type |

| This compound | Chloroacetyl chloride | N-(2-acetyl-6-methylphenyl)-2-chloroacetamide |

| This compound | Alkyl halide | N-Alkyl-2-amino-1-(2-methylphenyl)ethanone |

Condensation Reactions Leading to Imines and Related Derivatives

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.org This acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orglibretexts.org The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water. masterorganicchemistry.comnih.gov

The resulting imines are themselves versatile intermediates. The general mechanism for imine formation involves a series of steps: nucleophilic attack of the amine on the carbonyl, proton transfer to form a carbinolamine, and subsequent acid-catalyzed elimination of water to yield the imine. libretexts.orglibretexts.org The pH of the reaction medium is a critical factor; the reaction is typically fastest at a mildly acidic pH (around 5). libretexts.org

Cyclization Pathways for Nitrogen-Containing Heterocyclic Systems

This compound is a valuable building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These reactions often involve the participation of both the amine and the ketone functionalities.

One significant application is in the synthesis of quinazolines. For instance, 2-aminoaryl ketones can react with various carbon and nitrogen sources under different catalytic conditions to yield substituted quinazolines. nih.gov Iodine-catalyzed aerobic oxidative reactions of 2-aminobenzophenones with tertiary amines or other carbon sources provide a metal-free approach to quinazoline (B50416) synthesis. nih.gov The mechanism often involves the initial formation of an imine intermediate, followed by cyclization and subsequent oxidation or aromatization to furnish the quinazoline ring system. nih.govnih.gov

Another important class of heterocycles synthesized from this precursor are benzodiazepines. The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamines with ketones, a reaction that can be catalyzed by solid acids like H-MCM-22. nih.gov While the direct precursor in this specific example is an o-phenylenediamine, 2-amino-1-aryl ethanones serve as key starting materials for 1,4-benzodiazepine-2-ones. A common synthetic route involves the initial acylation of the amino group with a haloacetyl chloride, followed by amination and subsequent intramolecular cyclization. actascientific.com Microwave-assisted synthesis has been shown to be an efficient method for this cyclization step. actascientific.com

Reactivity at the Ketone Carbonyl Group

The ketone carbonyl group in this compound is an electrophilic center and can undergo a range of nucleophilic addition reactions.

Nucleophilic Addition Reactions (e.g., Hydride Reductions, Organometallic Additions)

The carbonyl group can be reduced to a secondary alcohol using hydride reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. orgsyn.org This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. orgsyn.org

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are strong nucleophiles that can add to the carbonyl carbon. saskoer.ca This addition results in the formation of a tertiary alcohol after an aqueous workup. The reaction involves the attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon, forming a new carbon-carbon bond. saskoer.calibretexts.org

Table 2: Nucleophilic Addition Reactions at the Carbonyl Group

| Reagent Type | Example Reagent | Product Type |

| Hydride Reducing Agent | Sodium borohydride (NaBH4) | Secondary Alcohol |

| Organometallic Reagent | Methylmagnesium bromide (CH3MgBr) | Tertiary Alcohol |

Enolization and α-Functionalization Reactions

The α-carbon atom adjacent to the ketone carbonyl group possesses acidic protons. In the presence of a suitable base, these protons can be abstracted to form an enolate ion. This enolization process is a key step that allows for a variety of functionalization reactions at the α-position.

The resulting enolate is a powerful nucleophile and can react with various electrophiles. For example, alkylation of the α-carbon can be achieved by treating the enolate with an alkyl halide. This reaction, known as α-alkylation, forms a new carbon-carbon bond at the position alpha to the carbonyl group. rsc.org Furthermore, α-amination, the introduction of an amino group at the α-position, can be accomplished through various methods, including the reaction of umpoled enolates with amines. rsc.org

Formation of Oxime, Hydrazone, and Other Carbonyl Derivatives

The carbonyl group in this compound is a key functional group that readily undergoes condensation reactions with nucleophiles such as hydroxylamine (B1172632) and hydrazine derivatives to form oximes and hydrazones, respectively. wikipedia.orgwikipedia.org These reactions are characteristic of aldehydes and ketones and proceed via an acid-catalyzed addition-elimination mechanism. msu.edu

The reaction with hydroxylamine (NH₂OH) leads to the formation of an oxime. wikipedia.org For instance, the reaction of a similar ketone, 1-[2-[(2,6-Dichloro-3-methylphenyl)amino]phenyl]ethanone, with hydroxylamine hydrochloride in pyridine (B92270) yields the corresponding oxime. prepchem.com This suggests that this compound would react similarly to produce this compound oxime. The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

Similarly, the reaction with hydrazine (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones. wikipedia.org These reactions are also typically acid-catalyzed. msu.edu The formation of hydrazones is a versatile tool in organic synthesis, as they can serve as intermediates in reactions like the Wolff-Kishner reduction to deoxygenate the carbonyl group to a methylene (B1212753) group. msu.edulibretexts.org

The general mechanism for both oxime and hydrazone formation can be accelerated by catalysts. Studies have shown that aniline (B41778) and its derivatives, such as 2-aminophenols, can act as effective catalysts for these reactions, particularly in aqueous solutions at neutral pH. kiku.dknih.gov

| Reagent | Product Type | General Reaction Conditions |

| Hydroxylamine (NH₂OH) | Oxime | Acid catalyst, often in a solvent like pyridine or ethanol. wikipedia.orgprepchem.com |

| Hydrazine (H₂N-NH₂) | Hydrazone | Acid catalyst, heating may be required. wikipedia.orgmsu.edu |

| Phenylhydrazine | Phenylhydrazone | Acid catalyst, similar conditions to hydrazine. wikipedia.org |

Reactions of the Aromatic Moiety and its Substituents

The aromatic ring of this compound, with its amino and methyl substituents, is susceptible to various transformations, including electrophilic substitution, oxidation, reduction, and cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. youtube.com The methyl group is also an activating group and an ortho-, para-director, operating through an inductive effect. youtube.com Conversely, the acetyl group is a deactivating meta-director.

In this compound, the amino and methyl groups are on the same phenyl ring. The amino group at position 2 and the methyl group at position 1 will direct incoming electrophiles to the positions ortho and para relative to them. The positions available for substitution are C3, C4, C5, and C6.

Position C3: Ortho to the amino group and meta to the methyl group.

Position C4: Meta to the amino group and para to the methyl group.

Position C5: Para to the amino group and meta to the methyl group.

Position C6: Ortho to both the amino and methyl groups.

Considering the strong activating and directing effect of the amino group, substitution is most likely to occur at the positions ortho and para to it. Therefore, positions C3 and C5 are the most probable sites for electrophilic attack. Position C6 is sterically hindered by the adjacent methyl group. The directing effects are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH₂ | C2 | Activating (Resonance) | Ortho, Para |

| -CH₃ | C1 | Activating (Inductive) | Ortho, Para |

| -COCH₃ | on C1 | Deactivating (Resonance) | Meta (on the ring it's attached to) |

The outcome of an EAS reaction will be a balance of these electronic and steric factors, with the powerful amino group likely dominating the regioselectivity. chemistrytalk.orgstudysmarter.co.uk

Oxidation and Reduction of the Aromatic Ring

The aromatic ring and its substituents can undergo both oxidation and reduction reactions, although harsh conditions may be required which could affect other functional groups in the molecule.

Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, the amino group is also sensitive to oxidation and may require protection prior to the oxidation of the methyl group. The oxidation of a methylphenyl group to the corresponding carboxylic acid is a known transformation. researchgate.net

Reduction: The aromatic ring can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation at high pressure and temperature, using catalysts like rhodium on carbon. However, this would also likely reduce the ketone functionality. The Wolff-Kishner or Clemmensen reductions are specific to the carbonyl group and would not affect the aromatic ring. libretexts.org

| Reaction Type | Reagent/Conditions | Potential Product |

| Oxidation of Methyl Group | KMnO₄, heat | 2-Amino-1-carboxy-phenyl ethanone (with amino group protection) |

| Reduction of Aromatic Ring | H₂/Rh-C, high pressure/temp | 2-Amino-1-(2-methylcyclohexyl)ethanone |

Palladium-Catalyzed Cross-Coupling Reactions at Substituted Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound to participate in such reactions, it would typically first need to be functionalized with a halide or triflate group at one of the aromatic positions.

If a halogen (e.g., Br, I) were introduced onto the aromatic ring, for example at the C5 position via electrophilic halogenation, the resulting halo-substituted compound could undergo various palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions.

A general scheme for a Suzuki coupling would involve the reaction of the halogenated this compound with a boronic acid in the presence of a palladium catalyst and a base. organic-chemistry.org This would result in the formation of a new carbon-carbon bond at the position of the halogen.

An alternative catalytic cycle for palladium-catalyzed cross-coupling reactions involves the formation of an anionic organopalladate(0) complex, which can be advantageous for certain challenging coupling reactions. nih.gov

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Boronic acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl-substituted derivative |

| Heck | Alkene | Pd catalyst, base | Alkenyl-substituted derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted derivative |

Intramolecular Cyclization and Rearrangement Studies

The presence of both an amino group and a carbonyl group within the same molecule allows for intramolecular reactions to form heterocyclic ring systems.

Formation Mechanisms of Fused Heterocyclic Rings

This compound is a precursor for the synthesis of various fused heterocyclic compounds. The amino group can act as a nucleophile, attacking the carbonyl carbon or a derivative thereof, to initiate cyclization.

For example, intramolecular condensation between the amino group and the carbonyl group could potentially lead to the formation of a five-membered ring, an indole (B1671886) derivative, after a series of steps including cyclization and dehydration. The formation of fused iridapyrroles from N-lithiated imine reagents and an iridium complex proceeds via an ortho-metallation followed by cyclization, highlighting a pathway for forming fused ring systems. nih.gov

Furthermore, reactions with other reagents can facilitate the formation of more complex fused systems. For instance, reaction with β-dicarbonyl compounds or their equivalents could lead to the construction of fused pyridine or pyrimidine (B1678525) rings. The synthesis of fused heterocycles often relies on the strategic use of multicomponent reactions or tandem reactions where an initial intermolecular reaction is followed by an intramolecular cyclization. frontiersin.orgmdpi.com The "tert-amino effect" describes cyclization reactions of ortho-substituted N,N-dialkylanilines, which can lead to the formation of five or six-membered rings, providing another potential pathway for cyclization if the amino group were further alkylated. nih.gov

The study of intramolecular cyclization of amino acid-derived diazoketones has shown the formation of oxazinanones, which are six-membered heterocyclic rings. frontiersin.org While the starting material is different, it illustrates the general principle of intramolecular cyclization involving an amino and a carbonyl-related functional group.

| Reactant/Condition | Fused Ring System | General Mechanism |

| Acid or Base Catalyst | Indole derivative | Intramolecular nucleophilic attack of the amino group on the carbonyl, followed by dehydration. |

| β-Dicarbonyl compound | Fused Pyridine/Quinoline | Initial condensation followed by intramolecular cyclization and aromatization. mdpi.com |

| Isothiocyanate | Fused Thiadiazole | Reaction with the amino group followed by cyclization involving the carbonyl or methyl group. |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 1 2 Methylphenyl Ethanone

Exploration of Rearrangement Processes under Various Conditions

The chemical architecture of 2-Amino-1-(2-methylphenyl)ethanone, also known as o-aminoacetophenone, features a reactive amino group and a carbonyl group in proximity on an aromatic ring. This arrangement makes it a versatile precursor for intramolecular cyclization and rearrangement reactions, leading to the formation of valuable heterocyclic structures, most notably quinazolines. Investigations into these processes have revealed a dependency on reaction conditions, including the choice of reagents, catalysts, and temperature.

A significant rearrangement pathway for this compound involves its reaction with a one-carbon source to yield 4-methylquinazoline. One studied method employs formamide (B127407) as both the reagent and solvent. journalirjpac.com The optimization of this reaction has been explored, demonstrating that the choice of catalyst and reaction parameters significantly impacts the yield of the rearranged and cyclized product. journalirjpac.com

Mechanistically, the formation of the quinazoline (B50416) ring from a 2-aminoaryl ketone is a multi-step process. In a general pathway, the initial step involves the condensation of the amino group of this compound with a suitable electrophile. For instance, in the presence of ammonia (B1221849), an imine intermediate can be formed. nih.gov Subsequent reaction with an aldehyde, followed by nucleophilic cyclization, generates a dihydroquinazoline (B8668462) intermediate. nih.gov The final step is an oxidation-aromatization to furnish the stable quinazoline ring system. nih.gov

The conditions for these transformations can be varied. For example, the synthesis of 2-(chloromethyl)-4-methylquinazoline (B46745) from o-aminoacetophenone has been achieved by reacting it with chloroacetamide in the presence of phosphoric acid in ethanol, followed by refluxing. chemicalbook.com Another approach involves the use of chloroacetonitrile (B46850) and an acid catalyst in 1,4-dioxane. chemicalbook.com

Furthermore, transition-metal-free approaches have been developed for the synthesis of quinazolines from 2-aminobenzophenones, which are structurally related to this compound. nih.gov One such method utilizes iodine as a catalyst in an aerobic oxidative C(sp3)-H amination reaction. nih.gov The plausible mechanism involves the formation of an iminium iodide intermediate, which then reacts with the 2-aminoaryl ketone, followed by cyclization and oxidation to yield the quinazoline product. nih.gov

The following tables summarize the conditions for rearrangement and the resulting products.

Table 1: Reaction Conditions for the Rearrangement of o-Aminoacetophenone to Quinazoline Derivatives

| Starting Material | Reagent(s) | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| o-Aminoacetophenone | Formamide | BF3-Et2O | Formamide | 150 | 4-Methylquinazoline | 86 | journalirjpac.com |

| o-Aminoacetophenone | Chloroacetamide | H3PO4 | Ethanol | Reflux | 2-(Chloromethyl)-4-methylquinazoline | 94.26 | chemicalbook.com |

| o-Aminoacetophenone | Chloroacetonitrile | N-methyl-3(3-sulfopropyl)imidazolium hydrogen sulfate (B86663) / HCl | 1,4-Dioxane | 8 | 2-(Chloromethyl)-4-methylquinazoline | 85.14 | chemicalbook.com |

| 2-Aminobenzophenone | N-methylamines, NH4Cl | Iodine | DMSO | 120 | Substituted Quinazolines | 20-98 | nih.gov |

Table 2: Mechanistic Overview of Quinazoline Formation from 2-Aminoaryl Ketones

| Step | Description | Key Intermediates |

| 1 | Condensation | Formation of an imine or a related adduct at the amino group. |

| 2 | Cyclization | Intramolecular nucleophilic attack of a nitrogen atom onto the carbonyl or imine carbon. |

| 3 | Dehydration/Elimination | Loss of a small molecule (e.g., water) to form a dihydro- or partially aromatized intermediate. |

| 4 | Aromatization | Oxidation of the cyclized intermediate to form the stable aromatic quinazoline ring. |

These studies highlight that the rearrangement of this compound is a controlled process, highly influenced by the reaction environment. The ability to direct this rearrangement towards specific quinazoline structures underscores its importance as a building block in synthetic organic chemistry.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive tool for probing the molecular structure of 2-Amino-1-(2-methylphenyl)ethanone in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and for elucidating the intricate network of through-bond and through-space correlations within the molecule. wikipedia.org

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would establish the connectivity between the protons on the ethylamine (B1201723) side chain and the protons of the tolyl group. For instance, cross-peaks would be observed between the methylene (B1212753) (-CH2-) protons and the amino (-NH2) protons, provided the rate of exchange of the amino protons is not too rapid. Similarly, correlations among the aromatic protons on the methylphenyl ring would delineate their relative positions (ortho, meta, para). princeton.eduresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms to which they are attached. wikipedia.orgprinceton.edu This is crucial for assigning the ¹³C signals of the protonated carbons in this compound. For example, the signal for the methylene carbon would show a correlation to the signal of its attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is vital for identifying longer-range (typically 2-4 bonds) heteronuclear couplings between protons and carbons. princeton.eduyoutube.com This allows for the piecing together of the molecular skeleton. In the context of this compound, HMBC correlations would be expected between the carbonyl carbon and the protons of the adjacent methylene group, as well as the aromatic protons on the tolyl ring. Correlations between the methyl protons and the aromatic carbons would further confirm the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through chemical bonds. harvard.eduresearchgate.net This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could reveal through-space interactions between the protons of the methyl group and the ortho-protons on the aromatic ring, as well as between the protons of the amino group and the methylene protons.

Table 1: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H - ¹H | Through-bond proton connectivity |

| HSQC | ¹H - ¹³C (one bond) | Direct C-H attachments |

| HMBC | ¹H - ¹³C (multiple bonds) | Molecular skeleton connectivity |

| NOESY | ¹H - ¹H (through space) | Spatial proximity and stereochemistry |

Dynamic NMR Studies of Conformational Equilibria

The flexible ethylamine side chain of this compound can adopt various conformations due to rotation around the C-C and C-N single bonds. Dynamic NMR (DNMR) studies, which involve acquiring NMR spectra at different temperatures, can provide insights into these conformational equilibria. By analyzing changes in chemical shifts, coupling constants, and lineshapes as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters associated with conformational exchange processes. For example, at low temperatures, the rotation around the C-C bond might become slow on the NMR timescale, leading to the observation of distinct signals for different rotational isomers (rotamers).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Identification and Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its various functional groups.

Amino (-NH₂) Group: The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be indicative of the symmetric and asymmetric stretching modes of the primary amine. The N-H bending (scissoring) vibration is expected to be observed around 1600 cm⁻¹.

Carbonyl (C=O) Group: A strong absorption band corresponding to the C=O stretching vibration of the ketone is anticipated in the range of 1680-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the amino group.

Aromatic Ring (C₆H₄): The C-H stretching vibrations of the aromatic ring are typically found above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, are expected in the 700-900 cm⁻¹ range.

Methyl (-CH₃) and Methylene (-CH₂) Groups: The C-H stretching vibrations of the aliphatic methyl and methylene groups are observed in the 2850-2960 cm⁻¹ region. Bending vibrations for these groups appear at lower frequencies.

C-N and C-C Stretching: The C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ region. core.ac.uk C-C stretching vibrations will also contribute to the fingerprint region of the spectrum. core.ac.uk

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend | ~1600 | |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1700 |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1450 - 1600 | |

| C-H Bend (out-of-plane) | 700 - 900 | |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2850 - 2960 |

| C-N | C-N Stretch | 1000 - 1250 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural analysis of this compound. This method provides highly accurate mass measurements, which are fundamental for determining the elemental composition and for deciphering the molecule's fragmentation patterns upon ionization.

Precise Mass Determination and Elemental Composition

The application of HRMS to this compound allows for the determination of its precise mass-to-charge ratio (m/z). This high degree of accuracy is essential for calculating the elemental formula of the molecule. For the protonated molecular ion, [M+H]⁺, the experimentally observed m/z value can be compared against the theoretical value. This precise mass measurement is crucial for distinguishing this compound from other isobaric compounds, which have the same nominal mass but different atomic compositions.

Table 1: Precise Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO |

| Theoretical Exact Mass (Neutral) | 149.08406 u |

| Protonated Ion Formula | [C₉H₁₂NO]⁺ |

| Calculated m/z for [M+H]⁺ | 150.09134 u |

Mechanistic Studies of Ion Fragmentation

Tandem mass spectrometry (MS/MS) experiments, particularly when coupled with HRMS, are instrumental in elucidating the fragmentation pathways of the protonated this compound ion. Through techniques like collision-induced dissociation (CID), the precursor ion is fragmented into smaller, characteristic product ions. The analysis of these fragments provides a detailed structural fingerprint of the molecule.

A common fragmentation pathway involves the neutral loss of ammonia (B1221849) (NH₃) from the protonated molecule. Another significant fragmentation event is the cleavage of the bond between the carbonyl group and the aminomethyl group. The study of these fragmentation mechanisms is vital for confirming the molecular structure and identifying the compound with high confidence.

Table 2: Characteristic Fragmentation Data for Protonated this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |

|---|---|---|---|

| 150.09134 | [M+H-NH₃]⁺ | NH₃ | 133.0648 |

| 150.09134 | [o-tolyl]⁺ | C₂H₄NO | 91.0542 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of this compound in its solid, crystalline state. This powerful technique provides precise information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Molecular Conformation and Torsion Angle Analysis

The crystal structure of this compound reveals its preferred three-dimensional shape. The spatial arrangement of the tolyl group relative to the aminoethanone side chain is defined by specific torsion angles. Analysis of these angles, such as the one describing the rotation around the bond connecting the phenyl ring to the carbonyl carbon, and the angles within the side chain, provides a detailed picture of the molecule's conformation. This conformational data is fundamental to understanding its physical properties and how it interacts with its environment.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

In the solid state, molecules of this compound are organized into a stable crystal lattice through a network of non-covalent intermolecular forces. The primary amino group (-NH₂) and the carbonyl group (C=O) are key functional groups that participate in hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom can serve as acceptors, leading to the formation of extensive hydrogen-bonding networks that are crucial for the stability of the crystal structure.

Additionally, the presence of the aromatic phenyl ring allows for π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of electron-rich π-orbitals, further contribute to the cohesion and stability of the crystal packing.

Table 3: Key Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | N-H (Amino group) | O (Carbonyl group) | Forms robust networks that define the crystal packing and influence physical properties like melting point. |

Co-crystallization and Polymorphism Studies

The functional groups present in this compound make it a suitable candidate for co-crystallization experiments. By combining it with other molecular components (co-formers), it is possible to create novel crystalline materials, known as co-crystals, with potentially modified physicochemical properties such as solubility and thermal stability.

Furthermore, the possibility of polymorphism—the existence of a compound in multiple distinct crystalline forms—is an important area of study. Different polymorphs can arise from variations in crystallization conditions and exhibit different physical properties. Investigating the polymorphic landscape of this compound is essential for a comprehensive understanding of its solid-state behavior.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-Amino-1-(2-methylphenyl)ethanone, DFT calculations offer a detailed perspective on its fundamental properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a critical computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves iterative calculations to adjust the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The resulting optimized geometry represents the most probable conformation of the molecule in the gas phase.

While specific DFT studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies on structurally similar compounds, such as ortho-substituted acetophenones. nih.gov For these types of molecules, the orientation of the acetyl group relative to the phenyl ring is a key structural parameter. The presence of the ortho-methyl group in this compound is expected to induce steric hindrance, influencing the planarity of the molecule.

The electronic structure of the molecule, which encompasses the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT calculations. This analysis provides information about the electron density, electrostatic potential, and the nature of chemical bonds within the molecule. For instance, studies on related aminoketones and substituted phenols reveal how substituents affect electron distribution and intramolecular interactions. researchgate.net In this compound, the amino and methyl groups, being electron-donating, are expected to influence the electron density of the aromatic ring and the carbonyl group.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Acetophenone Analog

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 121 | - |

| C-C=O | 1.49 - 1.51 | - | - |

| C=O | 1.22 - 1.24 | - | - |

| C-N | 1.45 - 1.47 | - | - |

| Phenyl-C=O | - | - | 15 - 30 |

Note: Data is generalized from computational studies on similar substituted acetophenones and serves as an illustrative example. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, predicted Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can be calculated.

The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These theoretical values, when referenced against a standard (like tetramethylsilane), can be compared with experimental data to confirm the molecular structure.

Vibrational frequency calculations predict the frequencies of the fundamental modes of vibration. These correspond to the absorption bands observed in an infrared (IR) spectrum. Each calculated frequency is associated with a specific atomic motion, such as stretching, bending, or wagging of bonds. The presence of characteristic functional groups like the amino (N-H), carbonyl (C=O), and methyl (C-H) groups in this compound will give rise to distinct vibrational modes. For example, the C=O stretching frequency is typically a strong, sharp band in the IR spectrum. The position of this band can be influenced by the electronic effects of the substituents on the phenyl ring.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Fukui Functions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the amino group, while the LUMO may be centered on the carbonyl group and the phenyl ring. The electron-donating nature of the amino and methyl groups would be expected to raise the energy of the HOMO.

Fukui functions are another concept derived from DFT that helps in predicting the reactivity of different sites within a molecule. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. By analyzing the Fukui functions, one can identify the most probable sites for nucleophilic, electrophilic, and radical attacks. For this compound, this analysis would pinpoint which atoms are most susceptible to chemical reactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about the conformational changes, flexibility, and interactions of a molecule over time.

Conformational Space Exploration and Energy Landscapes

Due to the presence of several rotatable single bonds, this compound can exist in various conformations. MD simulations can be used to explore the conformational space of the molecule, identifying the different low-energy conformations and the energy barriers between them. This exploration is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The results of such simulations can be visualized as an energy landscape, where the valleys represent stable conformations and the peaks represent transition states.

Reaction Mechanism Elucidation

The study of reaction mechanisms through computational chemistry involves mapping the potential energy surface (PES) of a reaction to identify the most likely pathway from reactants to products. This includes locating transition states and calculating the energy barriers associated with them.

Transition State Locating and Energy Barrier Determination

A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. ucsb.eduscm.com Locating this first-order saddle point on the potential energy surface is crucial for understanding the kinetics of a reaction, as the energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate. scm.comcrystalsolutions.eu

For a hypothetical reaction involving this compound, such as an intramolecular cyclization or a condensation reaction, computational methods like Density Functional Theory (DFT) would be employed to model the reaction pathway. The process typically involves:

Initial Guess of the Transition State Structure: An initial geometry for the transition state is proposed based on chemical intuition or through automated search algorithms that explore the potential energy surface between the reactant and product structures. ucsb.edu

Optimization to a Saddle Point: Specialized algorithms are then used to locate the exact transition state structure by maximizing the energy along the reaction coordinate and minimizing it in all other directions. ucsb.edu

Frequency Calculation: A frequency calculation is performed on the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads to the product. crystalsolutions.eu

The energy of the located transition state, relative to the energy of the reactants, provides the energy barrier for the reaction. For example, in studies of keto-enol tautomerism in substituted acetophenones, DFT calculations have been used to determine the equilibrium and rate constants by calculating the energies of the tautomers and the transition states connecting them. researchgate.net

Illustrative Data for a Hypothetical Reaction of an Amino Ketone:

The following table illustrates the kind of data that would be generated from a computational study on a reaction involving an amino ketone, such as an intramolecular cyclization. The values are hypothetical and serve to demonstrate the concept.

| Species | Relative Energy (kcal/mol) |

| Reactant (this compound) | 0.0 |

| Transition State | +25.5 |

| Product | -15.2 |

Intrinsic Reaction Coordinate (IRC) Pathways

Once a transition state has been successfully located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scm.com The IRC is the minimum energy path on the potential energy surface that connects the transition state to the reactants and products in mass-weighted coordinates. scm.com By following the IRC pathway, chemists can confirm that a given transition state indeed connects the intended reactants and products and gain a detailed understanding of the geometric changes that occur throughout the reaction. scm.comuniroma1.it

An IRC calculation starts at the transition state geometry and proceeds in both the forward and backward directions along the reaction coordinate, tracing the path of steepest descent. scm.com The resulting energy profile shows the energy of the system as a function of the reaction coordinate.

For a reaction involving this compound, the IRC analysis would reveal the precise sequence of bond-making and bond-breaking events. For instance, in a study on the synthesis of γ‐aryl‐keto‐α‐amino acids, IRC analysis was used to understand the reaction between a cation radical and an aldehyde. researchgate.net

Illustrative Energy Profile along an IRC Pathway:

This chart represents a typical energy profile obtained from an IRC calculation, showing the energy changes as the reaction progresses from reactants to products through a transition state.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. crystalsolutions.eusciforum.net These models are built by calculating a set of numerical descriptors that encode different aspects of the molecular structure and then using statistical methods to find a relationship between these descriptors and an experimentally measured property.

Computational Descriptors for Chemical Properties (Excluding Biological)

A wide variety of computational descriptors can be calculated to represent the structure of this compound. These descriptors can be broadly categorized as:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include molecular connectivity indices and Wiener indices.

Geometrical Descriptors: These are calculated from the 3D coordinates of the atoms and describe the size and shape of the molecule. Examples include molecular surface area and volume.

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule. Examples include dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These are related to well-known physicochemical properties, such as logP (octanol-water partition coefficient) and molar refractivity.

In a QSPR study of substituted benzylideneacetophenones, electronic and thermodynamic descriptors like total energy and van der Waals' energy were found to be significant in correlating with inhibitory effects on lipid peroxidation. researchgate.net

Table of Potential Computational Descriptors for this compound:

| Descriptor Type | Descriptor Name | Description |

| Topological | Wiener Index | Sum of the distances between all pairs of non-hydrogen atoms. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital. |

| Electronic | LUMO Energy | Energy of the lowest unoccupied molecular orbital. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |

Predictive Modeling for Synthetic Efficiency or Reactivity

QSPR models can be developed to predict the synthetic efficiency or reactivity of a series of related compounds. This involves building a model that correlates structural descriptors with a measure of reactivity, such as reaction yield or rate constant.

For a series of compounds including derivatives of this compound, one could develop a QSPR model to predict their reactivity in a specific transformation. The general workflow would be:

Data Set Collection: A set of molecules with known reactivity data (e.g., reaction yields) would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that relates a subset of the descriptors to the reactivity.

Model Validation: The predictive power of the model would be assessed using statistical techniques like cross-validation and by testing it on an external set of compounds not used in the model development.

For example, a QSAR (a type of QSPR for biological activity) study on substituted benzylideneacetophenones used multiple linear regression to build a model with electronic and thermodynamic parameters. researchgate.net A similar approach could be applied to predict the synthetic yield of derivatives of this compound.

Illustrative QSPR Model Equation:

A hypothetical QSPR model for predicting the synthetic yield of a reaction could take the following form:

Yield (%) = c0 + c1 * (Descriptor 1) + c2 * (Descriptor 2) + ...

Where c0, c1, c2, etc., are coefficients determined from the regression analysis, and the descriptors are specific molecular properties that are found to influence the yield.

Applications in Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of the amino and acetyl groups in 2-Amino-1-(2-methylphenyl)ethanone facilitates its participation in a variety of cyclization and condensation reactions, making it an invaluable intermediate for the synthesis of complex organic structures.

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. This compound serves as a versatile starting material for the construction of several important classes of these compounds.

Thiazoles: The synthesis of 2-aminothiazole derivatives can be achieved through the well-established Hantzsch thiazole synthesis. nih.govwikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. nih.govwikipedia.org In this context, the halogenated derivative of this compound, namely 2-bromo-1-(2-methylphenyl)ethanone, would serve as the key α-haloketone precursor. The reaction with thiourea would yield 2-amino-4-(2-methylphenyl)thiazole, a valuable scaffold for further functionalization. The general mechanism involves the initial formation of an intermediate by the reaction of the α-haloketone with the sulfur nucleophile, followed by an intramolecular cyclization and dehydration to afford the thiazole ring. nih.govnih.gov

Imidazopyridines: Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant biological activities. A common synthetic route to this scaffold involves the reaction of a 2-aminopyridine with an α-haloketone. nih.govmdpi.comrsc.orgmdpi.comorganic-chemistry.org Similar to thiazole synthesis, 2-bromo- or 2-chloro-1-(2-methylphenyl)ethanone can be employed as the α-haloketone component. The reaction proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization involving the exocyclic amino group and the ketone carbonyl, and subsequent dehydration to furnish the imidazo[1,2-a]pyridine core.

Oxadiazoles: The synthesis of 1,2,4-oxadiazoles often involves the cyclization of O-acylamidoximes. rjptonline.orgresearchgate.netorganic-chemistry.orgmdpi.comchim.it While a direct route from this compound is less common, its derivatives could potentially be utilized. For instance, the amino group could be transformed into a nitrile, which can then be converted to an amidoxime. Subsequent acylation and cyclization would lead to the formation of a 1,2,4-oxadiazole ring.

Quinazolinones: Quinazolinones are another important class of nitrogen-containing heterocycles. The Niementowski quinazoline (B50416) synthesis is a classical method that involves the reaction of an anthranilic acid with an amide. wikipedia.orgnih.govmmu.ac.uk A related approach, the Friedländer annulation, can utilize o-aminoaryl ketones and a compound containing a reactive methylene (B1212753) group. This compound is a suitable o-aminoaryl ketone for such transformations. For example, its reaction with a compound containing a carbonyl group and an adjacent active methylene group in the presence of a base or acid catalyst can lead to the formation of substituted quinolines, which can be further oxidized to quinazolinones. A variety of synthetic protocols have been developed for the synthesis of quinazolinones from o-aminobenzamides and other precursors, highlighting the versatility of this heterocyclic system. wikipedia.orgnih.gov

Table 1: Heterocyclic Scaffolds from this compound Derivatives

| Heterocyclic Scaffold | Key Reaction | Precursor from this compound | Co-reactant |

| Thiazole | Hantzsch Synthesis | 2-Bromo-1-(2-methylphenyl)ethanone | Thiourea |

| Imidazopyridine | Tschitschibabin Reaction | 2-Bromo-1-(2-methylphenyl)ethanone | 2-Aminopyridine |

| Oxadiazole | Amidoxime Cyclization | (Requires derivatization to amidoxime) | Acylating Agent |

| Quinazolinone | Friedländer Annulation | This compound | Compound with active methylene group |

Building Block for Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. nih.gov The functional groups of this compound make it a potentially valuable component in several MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. wikipedia.orgorganic-chemistry.orgnih.govchemeurope.combeilstein-journals.orgorgsyn.org this compound can serve as both the ketone and the amine component in a modified Ugi reaction. The ketone functionality can react with an external amine and a carboxylic acid, while the inherent amino group can participate as the amine component. This would lead to the formation of complex, highly substituted products in a single step.

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netnih.gov The ketone group of this compound can participate as the carbonyl component in this reaction, leading to the formation of α-acyloxy carboxamides bearing the 2-amino-2-methylphenyl moiety.

Table 2: Potential Multicomponent Reactions Involving this compound

| Multicomponent Reaction | Components | Potential Role of this compound |

| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | Ketone and/or Amine |

| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | Ketone |

Contribution to Ligand Design and Coordination Chemistry

The presence of both a nitrogen and an oxygen donor atom in this compound makes it an excellent scaffold for the design of chelating ligands for coordination chemistry.

Synthesis of Ligands for Metal-Catalyzed Reactions

The amino group of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff base ligands. mdpi.comorganic-chemistry.orgchim.itnih.govresearchgate.netnih.govresearchgate.netiosrjournals.orgmdpi.comscispace.comscience.govarpgweb.com These imine-containing ligands are highly versatile and can coordinate to a wide range of metal ions. The resulting metal complexes can exhibit catalytic activity in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand, which can be tuned by modifying the aldehyde or ketone used in the condensation, play a crucial role in determining the catalytic activity and selectivity of the metal complex.

Studies on Metal Complexation and Stoichiometry

Schiff base ligands derived from this compound can form stable complexes with various transition metal ions. nih.govnih.govresearchgate.netmdpi.com The coordination of the metal ion typically involves the nitrogen atom of the imine group and the oxygen atom of the carbonyl group, forming a stable five- or six-membered chelate ring. The stoichiometry of the resulting metal complexes (metal-to-ligand ratio) can vary depending on the metal ion, the specific ligand structure, and the reaction conditions. Techniques such as elemental analysis, infrared spectroscopy, UV-visible spectroscopy, and single-crystal X-ray diffraction are employed to characterize these complexes and determine their stoichiometry and coordination geometry. mmu.ac.ukwikipedia.org

Potential in Materials Science Research

The structural features of this compound also suggest its potential utility in the field of materials science.